molecular formula C12H14N2O B12541158 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- CAS No. 655247-24-8

3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl-

Cat. No.: B12541158
CAS No.: 655247-24-8
M. Wt: 202.25 g/mol
InChI Key: GYGRMYMRXTUMNA-UHFFFAOYSA-N
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Description

3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties. The specific structure of 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- includes a benzene ring fused to a diazepine ring, with methoxy and dimethyl substituents at specific positions, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-benzodiazepines typically involves the condensation of o-phenylenediamine with various carbonyl compounds. For 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl-, a common synthetic route involves the reaction of 2,4-dimethyl-1,2-phenylenediamine with 7-methoxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids like BiCl3 or molecular iodine .

Industrial Production Methods

Industrial production of benzodiazepines often employs continuous flow chemistry due to its efficiency and scalability. This method allows for the continuous synthesis of benzodiazepines from aminobenzophenones, using a series of reactions including acylation and cyclocondensation . The use of environmentally friendly catalysts and solvents is also emphasized to adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazepine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce dihydrobenzodiazepines .

Scientific Research Applications

3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The methoxy and dimethyl substituents may influence its binding affinity and selectivity for different receptor subtypes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,5-Benzodiazepine, 7-methoxy-2,4-dimethyl- is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the methoxy group at position 7 and the dimethyl groups at positions 2 and 4 can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

CAS No.

655247-24-8

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

7-methoxy-2,4-dimethyl-3H-1,5-benzodiazepine

InChI

InChI=1S/C12H14N2O/c1-8-6-9(2)14-12-7-10(15-3)4-5-11(12)13-8/h4-5,7H,6H2,1-3H3

InChI Key

GYGRMYMRXTUMNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC)N=C(C1)C

Origin of Product

United States

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